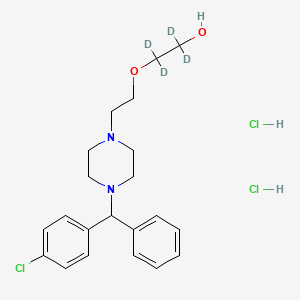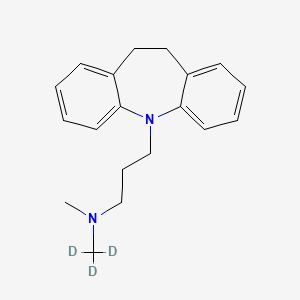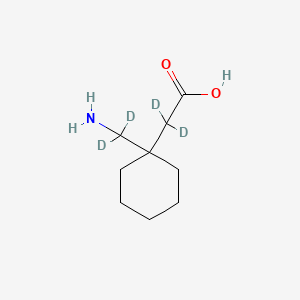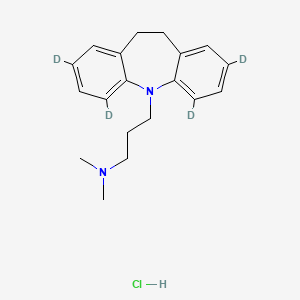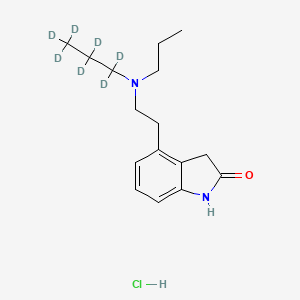
Ropinirole-d7 Hydrochloride
Overview
Description
Synthesis Analysis
A four-step, three-stage synthesis of the API ropinirole hydrochloride has been developed from a commercially available naphthalene derivative . The new route has half the step-count and twice the overall yield of the current manufacturing process .Molecular Structure Analysis
Ropinirole-d7 Hydrochloride has a molecular formula of C16H18D7ClN2O . Its molecular weight is 303.88 .Chemical Reactions Analysis
Ropinirole-d7 Hydrochloride is intended for use as an internal standard for the quantification of ropinirole by GC- or LC-MS . It is selective for dopamine D2 over D1 receptors .Scientific Research Applications
1. Development of Ropinirole-loaded Self-Nanoemulsifying Drug Delivery System
- Summary of Application: This research aimed to develop a Ropinirole-loaded self-Nanoemulsifying Drug Delivery system. Ropinirole has limited oral bioavailability due to substantial first-pass metabolism, which ultimately results in poor oral bioavailability and reduces plasma drug concentration and an overall reduction in therapeutic effects .
- Methods of Application: The solvent system for the liquid Self-NanoEmulsifying Drug Delivery System (SNEDDS) was optimized using Box-Behnken Design, where the concentration of oil (X1), surfactant (X2), and co-surfactant (X3) were taken as independent variables . The formulated liquid SNEDDS were then converted into solid SNEDDS by the adsorption method for improving patient compliance .
- Results: The obtained mean droplet size of the formulated SNEDDS was 96.71 nm, and the rate of emulsification was 22 s . In vitro drug release studies show better release from solid and liquid SNEDDS when compared to pure suspension .
2. Ropinirole Hydrochloride for Amyotrophic Lateral Sclerosis
- Summary of Application: This research assessed the safety and feasibility of Ropinirole in ALS patients to verify its efficacy .
- Methods of Application: A randomized feasibility trial of ALS was conducted. Twenty participants with ALSFRS-R scores greater than 2 points were randomly assigned using dynamic allocation to receive ropinirole or placebo for 24 weeks in the double-blind period .
- Results: The incidences of adverse events, most of which had been reported previously, were similar within both groups . Notably, the incidence of gastrointestinal disorders (mainly, temporary mild nausea and diarrhoea) was high at 76·9% in the ropinirole group (14·3% in the placebo group) . There were no significant differences in the ALSFRS-R score and combined assessment of function and survival scores during the double-blind period for 6 months .
3. Treatment of Parkinson’s Disease
- Summary of Application: Ropinirole is used for the treatment of Parkinson’s Disease. It helps relieve symptoms such as stiffness, tremors, muscle spasms, and poor muscle control associated with Parkinson’s Disease .
- Methods of Application: Ropinirole is administered orally. The dosage is carefully titrated based on the patient’s response and tolerance .
4. Treatment of Restless Legs Syndrome
- Summary of Application: Ropinirole is used for the treatment of moderate-to-severe primary Restless Legs Syndrome (Ekbom syndrome) .
- Methods of Application: Ropinirole is administered orally. The dosage is carefully titrated based on the patient’s response and tolerance .
5. Treatment of Periodic Limb Movement Disorder
- Summary of Application: Ropinirole is sometimes used off-label for the treatment of Periodic Limb Movement Disorder (PLMD). PLMD is a condition characterized by twitching, flexing, and jerking movements of the legs and arms during sleep .
- Methods of Application: Ropinirole is administered orally. The dosage is carefully titrated based on the patient’s response and tolerance .
6. Treatment of Dystonia
- Summary of Application: Ropinirole is sometimes used off-label for the treatment of Dystonia, a neurological movement disorder syndrome in which sustained or repetitive muscle contractions result in twisting and repetitive movements or abnormal fixed postures .
- Methods of Application: Ropinirole is administered orally. The dosage is carefully titrated based on the patient’s response and tolerance .
Safety And Hazards
Ropinirole-d7 Hydrochloride is harmful if swallowed . It is very toxic to aquatic life with long-lasting effects . Some people taking ropinirole have fallen asleep during normal daytime activities such as working, talking, eating, or driving . You may have increased sexual urges, unusual urges to gamble, or other intense urges while taking ropinirole .
Future Directions
Ropinirole-d7 Hydrochloride is used to treat symptoms of Parkinson’s disease (stiffness, tremors, muscle spasms, and poor muscle control) and restless legs syndrome (RLS) . Only immediate-release ropinirole (Requip) is approved to treat either Parkinson symptoms or RLS . Extended-release ropinirole (Requip XL) is approved only to treat Parkinson symptoms . Future research may focus on improving the delivery and effectiveness of this medication.
properties
IUPAC Name |
4-[2-[1,1,2,2,3,3,3-heptadeuteriopropyl(propyl)amino]ethyl]-1,3-dihydroindol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O.ClH/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15;/h5-7H,3-4,8-12H2,1-2H3,(H,17,19);1H/i1D3,3D2,9D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXHAEQXIBQUEZ-DWPKPNNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ropinirole-d7 Hydrochloride | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




